![molecular formula C23H31NO3 B566206 methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate CAS No. 881388-87-0](/img/structure/B566206.png)

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

説明

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate is a natural product found in Daphniphyllum paxianum and Daphniphyllum calycinum with data available.

科学的研究の応用

Anticancer Activity

Daphniyunnine A has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death) .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Daphniyunnine A exhibits anti-inflammatory effects by modulating key pathways involved in the immune response. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Neuroprotective Potential

The compound’s unique structure suggests possible neuroprotective properties. Researchers have investigated its impact on neuronal health, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Daphniyunnine A may help protect neurons from oxidative stress and protein misfolding .

Antiviral Activity

Viruses remain a global health concern. Some studies indicate that Daphniyunnine A exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and influenza. Its mechanism of action involves interfering with viral replication .

Cardiovascular Effects

Daphniyunnine A’s potential cardiovascular benefits have intrigued researchers. It may influence blood pressure regulation, vascular function, and platelet aggregation. Further investigations are needed to fully understand its impact on cardiovascular health .

Chemical Synthesis and Structural Elucidation

Beyond its biological activities, Daphniyunnine A presents a synthetic challenge due to its intricate carbon skeleton. Organic chemists study its synthetic pathways and explore novel strategies for its preparation. Additionally, structural elucidation techniques (such as NMR spectroscopy) help confirm its complex arrangement of atoms .

Xu, L., Yang, X.-Z., Chen, L., Jiang, S., Chen, Y.-D., Deng, Q.-Y., & Yuan, J.-Q. (2020). Alkaloids derived from the genus Daphniphyllum. Medicinal Chemistry Research, 29(12), 2387–2404. Read more Supporting Information for: Zhang, H., Yang, S.-P., Fan, C.-Q., Ding, J., & Yue, J.-M. (2005). Daphniyunnines A–E, Five New Alkaloids from Daphniphyllum yunnanense. Journal of Natural Products, 68(12), 1797–1801. Read more Kobayashi, J., & Kubota, T. (2008). Daphniphyllum alkaloids: Structures, biogenesis, and biological activity. Natural Product Reports, 25(3), 396–411. Read more

作用機序

Daphniyunnine A, also known as methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate, is a complex alkaloid isolated from the leaves and stems of Daphniphyllum macropodum Miq .

Biochemical Pathways

Daphniyunnine A is part of a diverse group of natural products known as Daphniphyllum alkaloids . These alkaloids have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . The specific biochemical pathways affected by Daphniyunnine A and their downstream effects are still under investigation.

特性

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPHFQOKSWKPK-ZGIUMOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

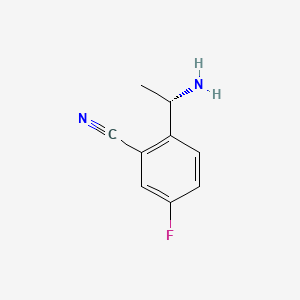

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

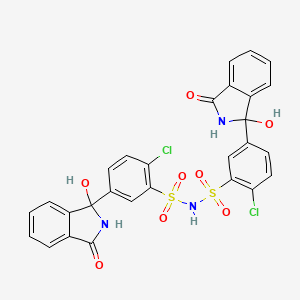

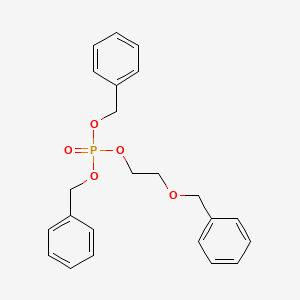

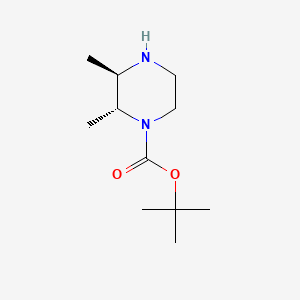

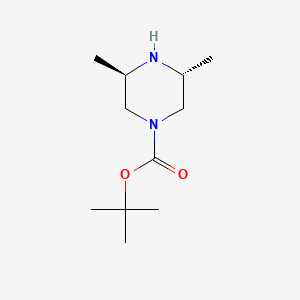

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)